molecular formula C20H19BrClN3O2S B2797876 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide CAS No. 422287-94-3

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

Numéro de catalogue B2797876
Numéro CAS: 422287-94-3
Poids moléculaire: 480.81
Clé InChI: OURNAAIXLKEILV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide is a useful research compound. Its molecular formula is C20H19BrClN3O2S and its molecular weight is 480.81. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Antitumor Activity

Research has explored the synthesis of quinazolinone derivatives, demonstrating moderate antitumor activity against malignant tumor cells, with certain compounds showing heightened sensitivity in specific cancer cell lines, such as the UO31 renal cancer cell line. These studies indicate the potential of quinazolinone-based compounds in cancer treatment strategies (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial and antifungal properties. Several novel derivatives showed significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Patel & Patel, 2010; Patel et al., 2010).

Synthesis and Biological Evaluation

The development of quinazolinone compounds extends to various biological evaluations, including their potential as antiparkinsonian agents and Alzheimer's disease drug candidates. These studies underscore the versatility of quinazolinone derivatives in addressing a range of neurological disorders, showcasing their potential in neuropharmacology (Kumar et al., 2012; Rehman et al., 2018).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is synthesized from 2-aminobenzoic acid. The second intermediate is N-[2-(4-chlorophenyl)ethyl]butanamide, which is synthesized from butyric acid and 4-chloroaniline. These two intermediates are then coupled using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "2-aminobenzoic acid", "butyric acid", "4-chloroaniline", "thionyl chloride", "sodium hydroxide", "triethylamine", "ethyl acetate", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "N-[2-(4-chlorophenyl)ethyl]butanamide" ], "Reaction": [ "Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline:", "1. Dissolve 2-aminobenzoic acid in thionyl chloride and reflux for 4 hours.", "2. Remove excess thionyl chloride under reduced pressure.", "3. Add sodium hydroxide to the residue and stir for 30 minutes.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Synthesis of N-[2-(4-chlorophenyl)ethyl]butanamide:", "1. Dissolve butyric acid and 4-chloroaniline in triethylamine and reflux for 4 hours.", "2. Remove excess triethylamine under reduced pressure.", "3. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the residue and stir for 24 hours.", "4. Extract the product with ethyl acetate and dry over magnesium sulfate.", "5. Purify the product by column chromatography to obtain N-[2-(4-chlorophenyl)ethyl]butanamide.", "Coupling of intermediates:", "1. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline and N-[2-(4-chlorophenyl)ethyl]butanamide in dichloromethane.", "2. Add N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to the mixture and stir for 24 hours.", "3. Purify the product by column chromatography to obtain the final product '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide'." ] }

Numéro CAS

422287-94-3

Nom du produit

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

Formule moléculaire

C20H19BrClN3O2S

Poids moléculaire

480.81

Nom IUPAC

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide

InChI

InChI=1S/C20H19BrClN3O2S/c21-14-5-8-17-16(12-14)19(27)25(20(28)24-17)11-1-2-18(26)23-10-9-13-3-6-15(22)7-4-13/h3-8,12H,1-2,9-11H2,(H,23,26)(H,24,28)

Clé InChI

OURNAAIXLKEILV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)Cl

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.